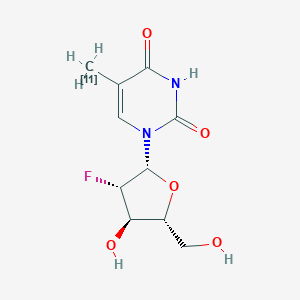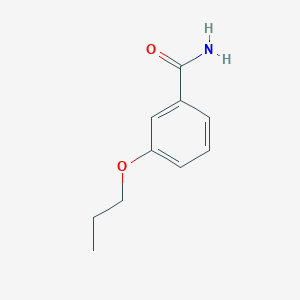
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, commonly known as 4-AP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent potassium channel blocker that has been used in scientific research to study the mechanisms of action of potassium channels.
作用機序
The mechanism of action of 4-AP involves blocking the flow of potassium ions through voltage-gated potassium channels. This results in an increase in the duration and amplitude of action potentials, leading to increased neuronal excitability. 4-AP has also been shown to modulate the activity of calcium channels and NMDA receptors, further contributing to its effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are wide-ranging and have been studied extensively. In addition to its effects on neuronal activity, 4-AP has been shown to modulate the activity of ion channels in other cell types, including smooth muscle cells and immune cells. It has also been shown to have antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications in a variety of diseases.
実験室実験の利点と制限
One of the advantages of using 4-AP in lab experiments is its potency and specificity for potassium channels. This allows researchers to study the effects of potassium channel blockers on neuronal activity and other physiological processes with high precision. However, one limitation of using 4-AP is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-AP and its effects on physiological processes. One area of interest is the potential therapeutic applications of 4-AP in neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the role of 4-AP in modulating immune cell activity and its potential use as an immunomodulatory agent. Additionally, further research is needed to understand the long-term effects of 4-AP on neuronal function and to develop safer and more effective potassium channel blockers for use in scientific research and clinical settings.
Conclusion:
In conclusion, 2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a potent potassium channel blocker that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves blocking the flow of potassium ions through voltage-gated potassium channels, leading to increased neuronal excitability. 4-AP has a wide range of scientific research applications and potential therapeutic uses, but its use in lab experiments is limited by its potential toxicity at high concentrations. Further research is needed to fully understand the effects of 4-AP on physiological processes and to develop safer and more effective potassium channel blockers.
合成法
The synthesis of 4-AP involves the reaction of 4-aminophenol with formaldehyde and pyrrolidine under acidic conditions. The resulting product is then purified by recrystallization. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-AP has been extensively used in scientific research to study the mechanisms of action of potassium channels. It is a potent blocker of voltage-gated potassium channels and has been used to study the role of these channels in neuronal excitability, synaptic transmission, and cell signaling. 4-AP has also been used to study the effects of potassium channel blockers on the immune system and has been shown to modulate the activity of T cells and B cells.
特性
CAS番号 |
188745-06-4 |
|---|---|
製品名 |
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
分子式 |
C21H29ClN2 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-(4-aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H16N2O3/c12-7-3-1-6(2-4-7)9-11(16)10(15)8(5-14)13-9/h1-4,8-11,13-16H,5,12H2 |
InChIキー |
SQENVZNKXLCDLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
正規SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
同義語 |
3,4-Pyrrolidinediol, 2-(4-aminophenyl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
